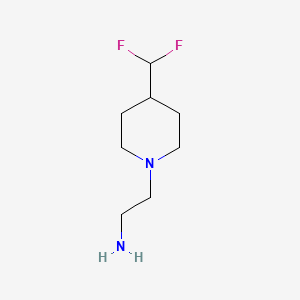
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine
Overview
Description
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C8H16F2N2 and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(Difluoromethyl)piperidin-1-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The difluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for further research in biological activity.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a difluoromethyl substituent, which contributes to its distinct chemical properties. The general structure can be represented as follows:
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group increases the compound's binding affinity, potentially leading to various biological effects. This enhanced affinity allows for more effective inhibition or modulation of target proteins, which is crucial in drug development.
Enzyme Inhibition
Research indicates that compounds similar to this compound have demonstrated significant enzyme inhibition capabilities. For instance, studies have shown that related piperidine derivatives exhibit inhibitory effects on various protein kinases, which are critical in cancer and other diseases.
| Compound | Target Enzyme | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | EGFR | 59 ± 30 | Inhibition |
| Compound B | HER2 | 81 ± 40 | Inhibition |
These findings suggest that the difluoromethyl substitution may enhance the efficacy of these compounds as enzyme inhibitors.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in various studies. For example, it showed an oral bioavailability of approximately 31.8% after administration, indicating good absorption characteristics. The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg, which may necessitate further optimization for therapeutic use .
Toxicity Studies
Toxicity assessments have indicated that related compounds do not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. This safety profile is crucial for considering the compound in clinical applications .
Case Studies
Several case studies have explored the utility of difluoromethyl-substituted piperidines in drug discovery:
- Case Study 1: Anticancer Properties
- Case Study 2: Neuroprotective Effects
Properties
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)7-1-4-12(5-2-7)6-3-11/h7-8H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJXAZNIURJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















